![molecular formula C11H10BrN B571871 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile CAS No. 1314760-71-8](/img/structure/B571871.png)
1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile
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Overview
Description
“1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile” is a chemical compound with the molecular formula C11H10BrN . It has a molecular weight of 236.10800 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10BrN/c1-8-6-9(2-3-10(8)12)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 236.10800 and an exact mass of 235.00000 . Its LogP value, which indicates its solubility in water and octanol, is 3.31268 . The compound is solid in its physical form and should be stored at room temperature .Scientific Research Applications
Oxidation of Cyclopropane Derivatives
Research into cyclopropane derivatives like 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile has highlighted their potential in drug development due to their unique reactivity and structural features. Oxidation of methylene groups activated by adjacent cyclopropane rings, for instance, provides a direct pathway to carbonylcyclopropanes. This process avoids unnecessary synthetic stages, aligning with the principles of atom economy. Various oxidants, including ozone, dioxiranes, CrO3, and catalytic systems based on transition metals, have been utilized for the oxidation of cyclopropane derivatives. Such methods underscore the relevance of these compounds in synthetic organic chemistry, paving the way for their application in creating complex molecular architectures needed in drug synthesis and other areas (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).
Cyclopropanation Reactions
Cyclopropanation, the process of adding a cyclopropane ring to a molecule, is fundamental in creating biologically active products. Techniques such as [2+1]-type cycloaddition by carbenoids have been extensively reviewed, highlighting the importance of cyclopropane structures in modifying biologically active molecules. Cyclopropane's high ring strain facilitates unique reactions, making it a key component in the synthesis of natural products and pharmaceuticals. These methodologies demonstrate the broad utility of cyclopropane derivatives in medicinal chemistry and drug design (Kamimura, 2014).
Stabilization and Controlled Release of Active Compounds
Cyclopropane derivatives also play a role in the stabilization and controlled release of gaseous/volatile compounds, such as ethylene inhibitors, which are crucial for the postharvest management of fruits and vegetables. Research into the stabilization and controlled release mechanisms can improve the safety and quality of fresh produce, underscoring the versatility of cyclopropane derivatives in agricultural applications. This includes the development of formulations for the controlled release of compounds like 1-methylcyclopropene, enhancing their practical application in extending the storage life of various crops (Chen, Chen, Ray, & Yam, 2020).
Safety and Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin or eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention. In case of inhalation, remove to fresh air and seek medical attention if symptoms persist . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes and seek medical attention .
properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-8-6-9(2-3-10(8)12)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIQSXRKYAMDRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CC2)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742710 |
Source
|
Record name | 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile | |
CAS RN |
1314760-71-8 |
Source
|
Record name | 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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